![molecular formula C19H17N3O5S2 B2657257 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 477547-58-3](/img/structure/B2657257.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
Research into benzamide derivatives has shown promising anticancer activity. For instance, the study of Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated significant anticancer efficacy against a panel of human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tiwari et al., 2017). Additionally, another study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial Applications
Synthesis and evaluation of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers revealed potent antimicrobial activities against various pathogenic strains. These findings suggest the compounds' potential as new antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Enzyme Inhibition and Molecular Docking
New Schiff bases derived from sulfamethoxazole and sulfisoxazole, characterized by FT-IR, 1H-13C NMR, and LC-MS, showed significant effects on various enzyme activities. These findings underscore the potential of these compounds in the design of enzyme inhibitors (Alyar et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects against steel in acidic solutions, demonstrating excellent stability and higher inhibition efficiencies. These studies provide insights into the development of new corrosion inhibitors based on benzothiazole chemistry (Hu et al., 2016).
Supramolecular Gelators
The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators emphasized the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to understanding the molecular design principles for developing new supramolecular materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-22(2)29(24,25)14-6-3-12(4-7-14)18(23)21-19-20-15(10-28-19)13-5-8-16-17(9-13)27-11-26-16/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDIBPGMEBOVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide |
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